molecular formula C10H14ClN B13313145 3-(2-Chlorophenyl)butan-2-amine

3-(2-Chlorophenyl)butan-2-amine

Cat. No.: B13313145
M. Wt: 183.68 g/mol
InChI Key: XRTIATLANYZUMB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the second position and an amine group is attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)butan-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Another method involves the reduction of 3-(2-chlorophenyl)butan-2-one using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitro compound. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions. The resulting amine is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)butan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)butan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and reuptake of monoamines such as dopamine and serotonin. This modulation can affect various physiological processes, including mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)butan-2-amine: Similar structure but with the chlorine atom at the third position on the phenyl ring.

    3-(2-Fluorophenyl)butan-2-amine: Similar structure but with a fluorine atom instead of chlorine.

    3-(2-Bromophenyl)butan-2-amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)butan-2-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-(2-chlorophenyl)butan-2-amine

InChI

InChI=1S/C10H14ClN/c1-7(8(2)12)9-5-3-4-6-10(9)11/h3-8H,12H2,1-2H3

InChI Key

XRTIATLANYZUMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(C)N

Origin of Product

United States

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